REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16]>C(O)C>[N+:15]([C:6]1[CH:7]=[C:8]([S:11](=[O:13])(=[O:12])[NH2:14])[CH:9]=[CH:10][C:5]=1[NH:2][NH2:3])([O-:17])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
47.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered by suction
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)S(N)(=O)=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.38 g | |
YIELD: PERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |